molecular formula C9H17NO B8572357 N-(Hexan-2-YL)prop-2-enamide CAS No. 72469-37-5

N-(Hexan-2-YL)prop-2-enamide

Cat. No.: B8572357
CAS No.: 72469-37-5
M. Wt: 155.24 g/mol
InChI Key: JXRGQGSCLOUNTL-UHFFFAOYSA-N
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Description

N-(Hexan-2-yl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone (CH₂=CH–CONH–) substituted with a hexan-2-yl group. The hexan-2-yl substituent introduces a six-carbon chain branched at the second position, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

CAS No.

72469-37-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-hexan-2-ylprop-2-enamide

InChI

InChI=1S/C9H17NO/c1-4-6-7-8(3)10-9(11)5-2/h5,8H,2,4,6-7H2,1,3H3,(H,10,11)

InChI Key

JXRGQGSCLOUNTL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-(Hexan-2-yl)prop-2-enamide with structurally related acrylamide derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of this compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
This compound C₉H₁₇NO 155.24 Hexan-2-yl Branched alkyl chain -
Moupinamide C₁₉H₂₁NO₄ 327.37 4-Hydroxy-3-methoxyphenyl, phenethyl Aromatic substituents
N-hexyl-2-methylprop-2-enamide C₁₀H₁₉NO 169.26 Hexyl, 2-methyl Linear alkyl, methyl branch
N-propan-2-ylprop-2-enamide C₆H₁₁NO 113.16 Propan-2-yl Short branched alkyl
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide C₁₈H₁₉NO₄ 313.35 4-Hydroxy-3-methoxyphenyl, phenethyl Anti-inflammatory activity

Key Observations :

  • Branching Effects : The hexan-2-yl group in the target compound introduces steric hindrance compared to linear alkyl substituents (e.g., N-hexyl-2-methylprop-2-enamide) . This may reduce solubility in polar solvents but enhance lipid membrane permeability.
  • Aromatic vs. Alkyl Substituents: Moupinamide and related phenolic acrylamides exhibit significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μmol/L) due to electron-rich aromatic groups, whereas alkyl-substituted analogs lack reported bioactivity .
  • Molecular Weight : The target compound (155.24 g/mol) is smaller than aromatic analogs like Moupinamide (327.37 g/mol), suggesting differences in pharmacokinetics and bioavailability.

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